![molecular formula C20H25N3O5S B2714892 N-(3-methoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251621-20-1](/img/structure/B2714892.png)
N-(3-methoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
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Overview
Description
“N-(3-methoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic compound. It contains a methoxyphenyl group, a methylpiperidinyl group, a sulfonyl group, and an oxopyridinyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives, which this compound is a part of, have been extensively studied . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Without more information, it’s difficult to provide a detailed analysis .Scientific Research Applications
Synthesis and Molecular Docking
A study by Virk et al. (2018) discusses the synthesis of compounds through both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound demonstrated significant activity, showcasing the potential of such chemical structures in developing enzyme inhibitors. This research aligns with the broader category of compounds similar to the one inquired, indicating their utility in exploring new therapeutic agents (Virk et al., 2018).
Anticancer Effects and PI3K Inhibition
Another relevant study by Xiao-meng Wang et al. (2015) modified similar acetamide compounds to enhance anticancer effects by replacing the acetamide group with an alkylurea moiety. This alteration aimed to retain antiproliferative activity against cancer cell lines while reducing acute oral toxicity. The study emphasizes the role of such modifications in improving the efficacy and safety profiles of potential anticancer agents, suggesting a pathway for future drug development (Wang et al., 2015).
Green Synthesis Applications
Research by Zhang Qun-feng (2008) focuses on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. Utilizing a novel catalyst, this study presents a more environmentally friendly approach to producing such compounds, highlighting the importance of green chemistry in industrial applications (Zhang, 2008).
Safety and Hazards
The safety and hazards of this compound would depend on its specific structure and properties. Without more information, it’s difficult to provide a detailed analysis.
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-15-8-11-23(12-9-15)29(26,27)18-7-4-10-22(20(18)25)14-19(24)21-16-5-3-6-17(13-16)28-2/h3-7,10,13,15H,8-9,11-12,14H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLRPZQQDWFSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide |
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